molecular formula C24H28O7 B198461 3-Isomangostin Hydrate CAS No. 26063-96-7

3-Isomangostin Hydrate

Cat. No. B198461
CAS RN: 26063-96-7
M. Wt: 428.5 g/mol
InChI Key: REZOIULTUMSCRT-UHFFFAOYSA-N
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Description

3-Isomangostin Hydrate is a natural product found in Cratoxylum formosum and Cratoxylum cochinchinense . It is an xanthone that can be isolated from Cratoxylum formosum ssp. pruniflorum and exhibits antibacterial activity .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C24H28O7 . More detailed structural information may be available on databases like PubChem .

Scientific Research Applications

  • Potential as a Novel Anticancer Agent : Yokoyama, Kitakami, and Mizuguchi (2019) identified 3-isomangostin as a potent inhibitor of MutT homologue 1 (MTH1), an enzyme that plays a critical role in cancer cell survival. The study found that 3-isomangostin binds effectively to the active site of MTH1, suggesting its potential as a new class of anticancer agents (Yokoyama, Kitakami, & Mizuguchi, 2019).

  • Aldose Reductase Inhibitor for Diabetes Management : Fatmawati, Ersam, and Shimizu (2015) reported that 3-isomangostin exhibited significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. This finding highlights its potential use in managing diabetes-related issues (Fatmawati, Ersam, & Shimizu, 2015).

  • Cytotoxic Properties : Vo et al. (2012) identified 3-isomangostin hydrate as a compound isolated from the bark of Garcinia schomburgkiana, demonstrating cytotoxicity against HeLa cells, which implies its potential in cancer therapy (Vo et al., 2012).

  • Chemical Structure and Derivatives : Mahabusarakam et al. (1998) discussed the cyclization of mangostin, resulting in compounds like 1-isomangostin, 3-isomangostin, and bicyclomangostin. This study is significant for understanding the chemical structure and potential derivatives of 3-isomangostin (Mahabusarakam et al., 1998).

Safety and Hazards

3-Isomangostin Hydrate is intended for research use only . Synthetic products have potential research and development risk . More detailed safety and hazard information may be available on databases like PubChem or in the material safety data sheet of the compound.

Mechanism of Action

Target of Action

3-Isomangostin Hydrate is an xanthone that can be isolated from Cratoxylum formosum ssp. pruniflorum . It exhibits antibacterial activity , indicating that its primary targets are likely bacterial cells.

Mode of Action

Given its antibacterial activity , it may interact with bacterial cells, leading to their inhibition or death

Biochemical Pathways

As an antibacterial agent , it likely impacts pathways essential for bacterial survival or proliferation

Pharmacokinetics

These properties would impact the bioavailability of the compound, influencing its efficacy as an antibacterial agent .

Result of Action

The primary result of this compound’s action is its antibacterial activity This suggests that it can inhibit the growth of or kill bacteria

Action Environment

Factors such as temperature, pH, and presence of other compounds could potentially affect its antibacterial activity .

properties

IUPAC Name

5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(10-14(25)22(13)29-5)30-17-11-15-12(7-9-24(3,4)31-15)20(26)19(17)21(18)27/h10-11,25-26,28H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZOIULTUMSCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001108831
Record name 3,4-Dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

26063-96-7
Record name 3,4-Dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26063-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001108831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

182 - 183 °C
Record name 3-Isomangostin hydrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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